REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH2:11]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][NH:14]1)[CH3:12].C(=O)([O-])[O-].[Na+].[Na+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH:13]2[CH2:11][CH3:12])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C=O)C1)F
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Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
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C(C)C1NCCCC1
|
Name
|
|
Quantity
|
20.88 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
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Details
|
extracted by methyl tert-butyl ether (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude was purified by column chromatography on silica gel (60-120 mesh)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)N1C(CCCC1)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |